2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol
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Overview
Description
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol typically involves multi-step reactions. One common method includes the reaction of 2,6-diformylphenol with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole rings.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinone derivatives, and reduced forms of the original compound
Scientific Research Applications
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple pyrazole rings and phenol group allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol
- 4-Methyl-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol
- 4-Hydroxy-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol
Uniqueness
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol is unique due to its specific arrangement of pyrazole rings and phenol group, which provides distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
142206-18-6 |
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Molecular Formula |
C32H44N10O |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2,6-bis[[bis[(3,5-dimethylpyrazol-1-yl)methyl]amino]methyl]phenol |
InChI |
InChI=1S/C32H44N10O/c1-22-12-26(5)39(33-22)18-37(19-40-27(6)13-23(2)34-40)16-30-10-9-11-31(32(30)43)17-38(20-41-28(7)14-24(3)35-41)21-42-29(8)15-25(4)36-42/h9-15,43H,16-21H2,1-8H3 |
InChI Key |
CLWFQAUIZFFUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN(CC2=C(C(=CC=C2)CN(CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)O)CN5C(=CC(=N5)C)C)C |
Origin of Product |
United States |
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